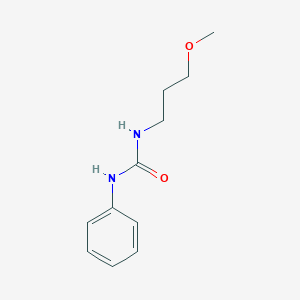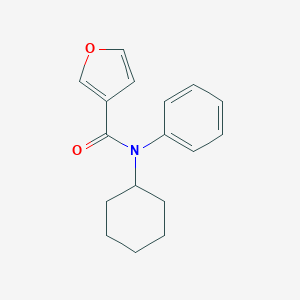![molecular formula C22H26N2O5S B241001 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thienoisoindolinone derivative that has been synthesized through a multi-step process. The compound has shown promising results in various studies, making it a subject of interest for further research.
Mechanism Of Action
The mechanism of action of 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies suggest that the compound may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. The compound may also work by modulating certain signaling pathways in the body.
Biochemical And Physiological Effects
Studies have shown that 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide has several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies, making it a subject of interest for further research. However, one limitation of using the compound is its limited availability. The synthesis of the compound is a multi-step process, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide. One direction is to further investigate the mechanism of action of the compound. Understanding how the compound works at a molecular level could lead to the development of more effective therapies. Another direction is to explore the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Synthesis Methods
The synthesis of 2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide involves a multi-step process. The synthesis starts with the reaction of 3-(4-methoxyphenyl)acrylic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with 2-mercaptoacetamide to form the thienoisoindolinone intermediate. The intermediate is then reacted with 3-toluidine and acetic anhydride to form the final compound.
Scientific Research Applications
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide has shown potential in various scientific research applications. The compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, specifically in inhibiting the growth of cancer cells. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
Product Name |
2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C22H26N2O5S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-15-4-3-5-19(10-15)24-22(26)12-17-14-30(27,28)13-16(17)11-21(25)23-18-6-8-20(29-2)9-7-18/h3-10,16-17H,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
VMZUERNXXQDOEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CS(=O)(=O)CC2CC(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CS(=O)(=O)CC2CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)


![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)

![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
